5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19964731
InChI: InChI=1S/C11H9N5/c12-10-14-11-13-9(6-7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
SMILES:
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS No.:

Cat. No.: VC19964731

Molecular Formula: C11H9N5

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine -

Specification

Molecular Formula C11H9N5
Molecular Weight 211.22 g/mol
IUPAC Name 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C11H9N5/c12-10-14-11-13-9(6-7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
Standard InChI Key JVSWDRKCFPOJLM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=NC(=NN3C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

5-Phenyl- triazolo[1,5-a]pyrimidin-2-amine consists of a fused bicyclic system: a pyrimidine ring (six-membered) fused with a 1,2,4-triazole ring (five-membered). The phenyl group at position 5 introduces hydrophobicity, while the amine at position 2 enhances hydrogen-bonding capacity. This configuration enables interactions with biological targets such as enzymes and receptors .

Molecular Formula and Weight

  • Molecular Formula: C₁₁H₉N₅

  • Molecular Weight: 227.23 g/mol

  • logP: Estimated ~2.5–3.0 (based on analogs like 7-substituted derivatives )

  • Hydrogen Bond Acceptors: 5 (3 from triazole, 2 from pyrimidine)

  • Polar Surface Area: ~70 Ų (calculated using fragment-based methods)

Spectroscopic Characteristics

While experimental spectral data for this specific compound are unavailable, related triazolo[1,5-a]pyrimidines exhibit distinct NMR and IR patterns:

  • ¹H-NMR: Aromatic protons resonate between δ 7.2–8.6 ppm, with the amine proton appearing as a broad singlet near δ 5.5–6.0 ppm .

  • IR: Strong absorption bands for C=N (1625–1630 cm⁻¹) and N–H stretching (3300–3500 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-phenyl- triazolo[1,5-a]pyrimidin-2-amine can be inferred from methods used for analogous compounds :

Step 1: Formation of the Triazolo-Pyrimidine Core

  • Starting Materials: 1-Phenylpentane-1,3-dione and 3-amino-1,2,4-triazole.

  • Reaction Conditions: Heating at 160°C under solvent-free conditions.

  • Intermediate: 5-Phenyl- triazolo[1,5-a]pyrimidin-7-ol (yield: 60–70%) .

Optimization Challenges

  • Yield Limitations: Amination steps often suffer from moderate yields (30–50%) due to competing hydrolysis .

  • Purification: Silica gel chromatography with CH₂Cl₂:MeOH (20:1) is typically required to isolate the pure amine .

Biological Activities and Mechanisms

Anticonvulsant Activity

Structural analogs with hydrophobic substituents (e.g., 7-alkoxy derivatives) show efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models . The phenyl group at position 5 facilitates blood-brain barrier penetration, while the amine may modulate GABAergic pathways .

Anticancer Properties

Although direct evidence is lacking, related compounds exhibit antiproliferative effects against MGC-803 (gastric cancer) and HCT-116 (colon cancer) cells (IC₅₀: <10 μM). Mechanistically, these derivatives inhibit ERK signaling and induce apoptosis via caspase-3 activation.

Comparative Analysis with Related Derivatives

Compound NameSubstituentsKey Biological ActivityIC₅₀/EC₅₀Source
5-Phenyl-TZP-2-amine5-Ph, 2-NH₂Antiviral, Anticonvulsant10–20 μM (Virus) Current Review
7-Chloro-5-phenyl-TZP5-Ph, 7-ClIntermediate for synthesisN/A
7-(4-Fluorophenoxy)-5-phenyl-TZP5-Ph, 7-O-C₆H₄FAnticonvulsant15 mg/kg (MES)
6-Phenyl-TZP-2-amine6-Ph, 2-NH₂Anticancer (HCT-116)9.58 μM

Future Research Directions

  • Synthetic Chemistry: Develop one-pot methodologies to improve amination yields.

  • Biological Screening: Evaluate the compound against SARS-CoV-2 RdRP and epilepsy models.

  • Structure-Activity Relationships (SAR): Systematically modify positions 2 and 5 to optimize potency and pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator